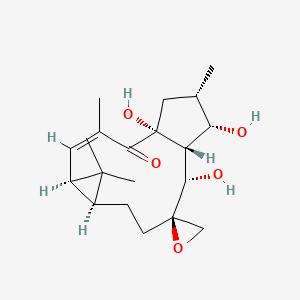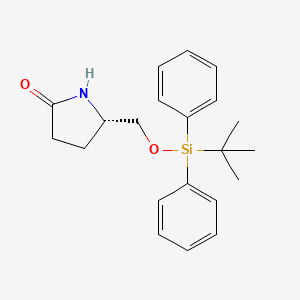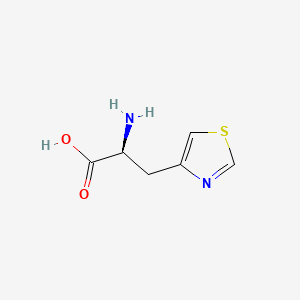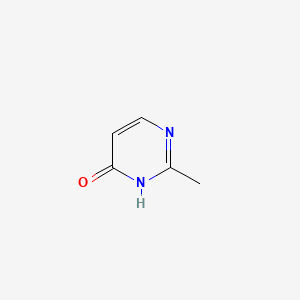
Epoxylathyrol
Overview
Description
Epoxylathyrol is a macrocyclic diterpene isolated from the plant Euphorbia boetica. It is known for its ability to inhibit P-glycoprotein, a protein that plays a crucial role in multidrug resistance in cancer cells
Mechanism of Action
Target of Action
Epoxylathyrol, a derivative of the macrocyclic diterpene epoxyboetirane A, is primarily targeted towards P-glycoprotein (P-gp/ABCB1) efflux . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer cells .
Mode of Action
This compound acts as an inhibitor of P-gp, thereby reversing the P-gp mediated multidrug resistance (MDR) in cancer cells . By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their therapeutic effect .
Biochemical Pathways
It is known that this compound modulates the activity of p-gp, a protein involved in drug transport across cell membranes . This modulation can affect various biochemical pathways related to drug metabolism and resistance in cancer cells.
Pharmacokinetics
Its ability to modulate p-gp suggests that it may influence the bioavailability of other drugs by altering their efflux from cells .
Result of Action
This compound’s primary result of action is the modulation of P-gp efflux, leading to an increase in the intracellular concentration of chemotherapeutic drugs . This can enhance the effectiveness of chemotherapy in cancer cells that have developed multidrug resistance . Some derivatives of this compound have also been found to induce apoptosis in cancer cells via caspase-3 activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its ability to modulate P-gp efflux . .
Biochemical Analysis
Biochemical Properties
Epoxylathyrol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to strongly modulate P-glycoprotein (P-gp/ABCB1) efflux .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoxylathyrol derivatives are typically synthesized through the derivatization of epoxyboetirane A, another macrocyclic diterpene isolated from Euphorbia boetica . The synthetic routes involve several chemical transformations aimed at enhancing the multidrug resistance-modifying activity of the compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the derivatization process.
Industrial Production Methods: The production involves isolating the macrocyclic diterpene from Euphorbia boetica and then subjecting it to various chemical reactions to obtain the desired derivatives .
Chemical Reactions Analysis
Types of Reactions: Epoxylathyrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound are its various derivatives, which have shown improved activity in modulating multidrug resistance in cancer cells . These derivatives are often more effective in inhibiting P-glycoprotein and reversing drug resistance.
Scientific Research Applications
Epoxylathyrol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a lead compound for developing new drugs that can overcome multidrug resistance . In biology, it is studied for its ability to modulate cellular pathways involved in drug resistance . In medicine, this compound and its derivatives are being explored as potential treatments for cancer, particularly in cases where conventional chemotherapy fails due to drug resistance . In the industry, the compound is used in research and development to create new therapeutic agents .
Comparison with Similar Compounds
Epoxylathyrol is unique among similar compounds due to its strong ability to inhibit P-glycoprotein and reverse multidrug resistance . Similar compounds include other lathyrane-type diterpenes such as epoxyboetirane A and methoxyboetirol . While these compounds also exhibit some degree of multidrug resistance-modifying activity, this compound has shown superior efficacy in various studies .
Properties
IUPAC Name |
(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQDSXSELSHMX-HMZDNQSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28649-60-7 | |
| Record name | Epoxylathyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is epoxylathyrol and where is it found?
A1: this compound is a naturally occurring diterpene found in the seeds of the caper spurge plant (Euphorbia lathyris). It belongs to the lathyrane family of diterpenes. [, ]
Q2: What are the main structural characteristics of this compound?
A2: this compound is characterized by a complex polycyclic structure containing a cyclopropane ring and an epoxide group. Its molecular formula is C20H30O3. [, , ] While the exact molecular weight is not explicitly stated in the provided abstracts, it can be calculated as 318.45 g/mol based on the molecular formula. Unfortunately, detailed spectroscopic data (IR, NMR, etc.) is not provided in these abstracts.
Q3: What is the biological activity of this compound and its derivatives?
A3: this compound and its derivatives have shown promising anti-cancer activity. Specifically, they have been investigated for their ability to modulate multidrug resistance (MDR) in cancer cells, primarily by interacting with the ABCB1 transporter, also known as P-glycoprotein (P-gp). [, , ] Some derivatives, particularly those with aromatic substitutions, have demonstrated significant MDR reversal activity, enhancing the efficacy of chemotherapeutic drugs like doxorubicin. []
Q4: How does this compound interact with P-glycoprotein?
A4: While the provided abstracts don't detail the precise mechanism of interaction between this compound and P-gp, they suggest that some derivatives, particularly tri-esters, can inhibit P-gp activity by downregulating its expression at the protein level. [] This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effect. []
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: Yes, research indicates that modifications to the this compound structure can significantly impact its MDR-modifying activity. For instance, introducing aromatic substituents, particularly in the form of esters at specific positions of the lathyrane skeleton, generally leads to increased ABCB1 inhibitory activity. [] Additionally, the type and position of acyl groups in this compound esters influence their ability to inhibit P-gp. Tri-esters seem to exhibit higher inhibitory activity compared to di-esters or mono-esters. []
Q6: What are the limitations of the current research on this compound?
A6: While the provided abstracts highlight the potential of this compound and its derivatives as MDR modulators, they lack detailed information on several aspects, including:
Q7: What are the potential future directions for this compound research?
A7: Future research should focus on:
Q8: What are some of the chemical reactions this compound can undergo?
A8: this compound is susceptible to several chemical transformations:
- Hydrolysis: Base-catalyzed hydrolysis can cleave ester bonds, leading to the formation of deacetylated derivatives. [] The specific products formed depend on the base used (KOH or NaOH). []
- Photochemical cleavage: Upon exposure to light, this compound can undergo isomerization of its double bond, followed by cyclopropane ring cleavage and subsequent reactions, leading to the formation of furan derivatives. [, ]
- Microbial transformation: Certain microorganisms can modify this compound, producing novel derivatives. For example, Cunninghamella elegans bio-110930 can transform this compound into its 20-hydroxy derivative. []
Q9: Are there any analytical methods for detecting and quantifying this compound?
A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and positive-ion electrospray ionization mass spectrometry (ESI-MS) are suitable techniques for analyzing this compound and its derivatives in complex mixtures like plant extracts. [] This method allows for the separation and identification of various lathyrane polyols and esters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








